

# tert-Butyl azidoformate chemical properties and structure

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## tert-Butyl Azidoformate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to **tert-butyl azidoformate**. This versatile reagent is widely utilized in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines. However, its inherent instability necessitates a thorough understanding of its characteristics and safe handling procedures.

## **Chemical Properties and Data**

**tert-Butyl azidoformate** is a colorless to pale yellow liquid.[1][2] It is a thermally unstable and shock-sensitive compound, with a TNT equivalence of 45%, demanding careful handling and storage.[1] The following table summarizes its key physicochemical properties.



Property	Value	Source
Molecular Formula	C5H9N3O2	[3]
Molecular Weight	143.14 g/mol	[3]
Boiling Point	57-61 °C at 40 mmHg73-74 °C at 70 mmHg~261 °C (estimated at standard pressure)	[1][2][3]
Density	~1.317 g/cm³ (rough estimate)	[3]
Refractive Index (n <sup>24</sup> _D)	1.4224-1.4230	[1][2]
Melting Point	Not available (liquid at room temperature)	-
Solubility	Predicted to have high solubility in nonpolar (e.g., hexane, toluene) and polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran).[4] Soluble in ether.[2]	[2][4]

**Spectroscopic Data** 

Spectroscopy	Key Peaks	Source
Infrared (IR) (CCI <sub>4</sub> )	2170, 2120 cm <sup>-1</sup> (azide), 1760, 1735 cm <sup>-1</sup> (C=O)	[1]
<sup>1</sup> H NMR (CCl <sub>4</sub> )	δ 1.51 (s, 9H, C(CH <sub>3</sub> ) <sub>3</sub> )	[1]
Mass Spectrum (m/e)	115, 100, 59, 57, 56, 44, 43, 41, 39, 29, 28	[1]

## **Chemical Structure**



While a crystal structure providing precise bond lengths and angles for **tert-butyl azidoformate** is not readily available in the searched literature, its skeletal structure is well-established.



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